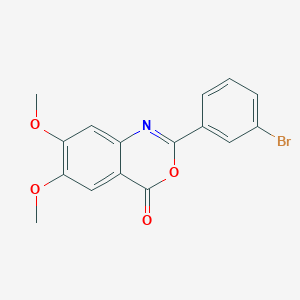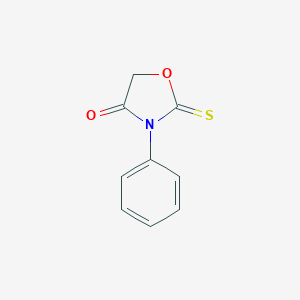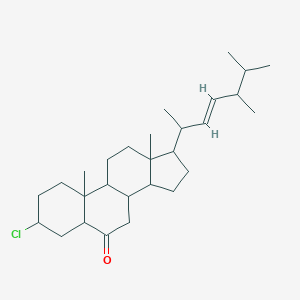![molecular formula C36H31N3 B303320 N-[3,5-bis(4-methylphenyl)-1H-pyrrol-2-yl]-N-[3,5-bis(4-methylphenyl)-2H-pyrrol-2-ylidene]amine](/img/structure/B303320.png)
N-[3,5-bis(4-methylphenyl)-1H-pyrrol-2-yl]-N-[3,5-bis(4-methylphenyl)-2H-pyrrol-2-ylidene]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3,5-bis(4-methylphenyl)-1H-pyrrol-2-yl]-N-[3,5-bis(4-methylphenyl)-2H-pyrrol-2-ylidene]amine, commonly known as BMH-21, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. BMH-21 is a synthetic compound that was first synthesized in 2011 by a team of researchers at the University of Texas at Austin. Since then, it has been extensively studied for its anti-cancer properties.
Wirkmechanismus
The mechanism of action of BMH-21 is not fully understood. However, it has been shown to induce DNA damage and activate the DNA damage response pathway, leading to cell death in cancer cells. BMH-21 has also been found to inhibit the activity of the proteasome, a cellular complex that is involved in protein degradation. This inhibition leads to the accumulation of misfolded proteins, which ultimately results in cell death.
Biochemical and Physiological Effects:
BMH-21 has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, it has been found to inhibit the cell cycle, leading to cell death. BMH-21 has also been shown to decrease the levels of various proteins that are involved in cancer cell survival and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of BMH-21 is its selectivity towards cancer cells. This makes it a promising candidate for cancer therapy, as it has the potential to kill cancer cells while sparing normal cells. Additionally, BMH-21 has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy.
One of the limitations of BMH-21 is its synthetic nature. The multi-step synthesis process requires expertise in organic chemistry, which may limit its accessibility for researchers. Additionally, the mechanism of action of BMH-21 is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the study of BMH-21. One direction is to further elucidate its mechanism of action, which may lead to the development of more potent derivatives. Another direction is to study the pharmacokinetics and pharmacodynamics of BMH-21, which may help in the development of optimal dosing regimens. Additionally, the potential use of BMH-21 as an adjuvant therapy in combination with chemotherapy and radiation therapy should be further explored.
Synthesemethoden
The synthesis of BMH-21 involves a multi-step process that requires expertise in organic chemistry. The first step involves the synthesis of 3,5-bis(4-methylphenyl)-1H-pyrrole-2-carbaldehyde, which is then reacted with 3,5-bis(4-methylphenyl)-2H-pyrrole-2-carboxylic acid to form the desired product. The final step involves the reduction of the nitro group to an amine group, resulting in the formation of BMH-21.
Wissenschaftliche Forschungsanwendungen
BMH-21 has been extensively studied for its anti-cancer properties. It has been shown to selectively kill cancer cells while sparing normal cells, making it a promising candidate for cancer therapy. BMH-21 has been found to inhibit the growth of various types of cancer cells, including breast, lung, prostate, and colon cancer cells. Additionally, it has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Eigenschaften
Produktname |
N-[3,5-bis(4-methylphenyl)-1H-pyrrol-2-yl]-N-[3,5-bis(4-methylphenyl)-2H-pyrrol-2-ylidene]amine |
|---|---|
Molekularformel |
C36H31N3 |
Molekulargewicht |
505.6 g/mol |
IUPAC-Name |
(E)-N-[3,5-bis(4-methylphenyl)-1H-pyrrol-2-yl]-3,5-bis(4-methylphenyl)pyrrol-2-imine |
InChI |
InChI=1S/C36H31N3/c1-23-5-13-27(14-6-23)31-21-33(29-17-9-25(3)10-18-29)37-35(31)39-36-32(28-15-7-24(2)8-16-28)22-34(38-36)30-19-11-26(4)12-20-30/h5-22,37H,1-4H3/b39-36+ |
InChI-Schlüssel |
KFGZYLGWHUAMIC-WQBMDMGNSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C\2=CC(=N/C2=N/C3=C(C=C(N3)C4=CC=C(C=C4)C)C5=CC=C(C=C5)C)C6=CC=C(C=C6)C |
SMILES |
CC1=CC=C(C=C1)C2=CC(=NC2=NC3=C(C=C(N3)C4=CC=C(C=C4)C)C5=CC=C(C=C5)C)C6=CC=C(C=C6)C |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CC(=NC2=NC3=C(C=C(N3)C4=CC=C(C=C4)C)C5=CC=C(C=C5)C)C6=CC=C(C=C6)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[[2-[[2-(4-Tert-butylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid](/img/structure/B303250.png)
![5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid](/img/structure/B303251.png)

![11-(2-Chloroprop-2-enyl)benzo[b][1]benzazepine](/img/structure/B303253.png)

![(2E)-5-[(4-methylanilino)methyl]-2-[5-[(4-methylanilino)methyl]-2,3-dihydropyrrolizin-1-ylidene]-3H-pyrrolizin-1-one](/img/structure/B303259.png)

![[(Z)-[2-[(N-benzoyl-4-methylanilino)methyl]-2,3-dihydropyrrolizin-1-ylidene]amino] benzoate](/img/structure/B303261.png)

![N-[2-(1,3-benzodioxol-5-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B303263.png)
![2-[(3,4,5-Trimethoxybenzyl)amino]benzoic acid](/img/structure/B303264.png)
![3-({[2-(3,4-Dimethoxyphenyl)ethyl]imino}methyl)phenol](/img/structure/B303265.png)